Molecular structure and properties of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one
Molecular structure and properties of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one
The following technical guide provides an in-depth analysis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one , a specialized tricyclic scaffold used primarily in high-value medicinal chemistry programs.
Synthesis, Structural Dynamics, and Pharmaceutical Applications
Introduction & Structural Analysis
5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1 ) is a rigid, tricyclic ketone belonging to the class of benzocyclobutene-fused indanones. It serves as a critical "building block" in drug discovery, specifically designed to restrict the conformational freedom of pharmacophores while maintaining a low molecular weight and high lipophilic efficiency.[1]
Nomenclature and Identity
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IUPAC Name: 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one
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Common Synonyms: Tricyclo[6.3.0.0^3,6^]undeca-1(8),2,6-trien-9-one; Cyclobuta[f]indan-4-one.
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Molecular Formula: C₁₁H₁₀O[1]
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Molecular Weight: 158.20 g/mol [1]
Structural Architecture
The molecule features a central benzene ring fused to two alicyclic rings in a linear arrangement:[1]
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Ring A (Cyclobutane): A strained four-membered ring fused to the benzene core. This ring introduces significant angular strain (Baeyer strain), increasing the reactivity of the aromatic system towards specific metabolic oxidations or electrocyclic ring openings.[1]
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Ring B (Benzene): The aromatic linker.
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Ring C (Cyclopentanone): A five-membered ketone ring fused to the opposite side of the benzene ring.
Conformational Dynamics: Unlike flexible alkyl chains, the cyclobutane fusion locks the "left" side of the molecule into a planar or near-planar geometry relative to the benzene ring. The cyclopentanone ring typically adopts an "envelope" conformation. This dual-fusion creates a flat, hydrophobic "slab" with a polar carbonyl handle, ideal for slotting into narrow hydrophobic pockets in enzymes (e.g., Autotaxin, KRas G12D).[1]
| Property | Value |
| Melting Point | 75–78 °C |
| Boiling Point | ~318 °C (Predicted) |
| Density | 1.25 g/cm³ (Predicted) |
| LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Acceptors | 1 (Ketone) |
| Topological Polar Surface Area | 17.1 Ų |
Synthetic Pathways and Protocols
The synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is non-trivial due to the need to preserve the strained cyclobutane ring while constructing the cyclopentanone moiety. The most robust route involves the Friedel-Crafts cyclization of a benzocyclobutene precursor.
Primary Route: Intramolecular Friedel-Crafts Cyclization
This method builds the cyclopentanone ring onto a pre-existing benzocyclobutene core.
Mechanism:
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Precursor Synthesis: Start with Benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene).
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Acylation: React with succinic anhydride (or a 3-halopropionyl chloride derivative) to attach the side chain.
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Reduction/Activation: Modify the side chain to a propionic acid derivative.
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Cyclization: Use a Lewis acid (e.g., Polyphosphoric acid or AlCl₃) to close the ring.
Experimental Protocol (Step-by-Step)
Note: This protocol is a synthesized standard procedure derived from analogous benzocyclobutene functionalizations.
Step 1: Preparation of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid
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Reagents: Benzocyclobutene (1.0 eq), Succinic Anhydride (1.2 eq), AlCl₃ (2.5 eq), Nitrobenzene (Solvent).[1]
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Procedure:
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Dissolve AlCl₃ in nitrobenzene at 0°C.
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Add succinic anhydride slowly.
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Add benzocyclobutene dropwise, maintaining temperature <10°C.[1]
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Stir at room temperature for 12 hours.
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Quench with ice/HCl. Extract with EtOAc.
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Result: 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4-oxobutanoic acid.
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Reduction: Perform a Wolff-Kishner or Clemmensen reduction to convert the ketone to a methylene group, yielding the propanoic acid derivative.
Step 2: Ring Closure to 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one
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Reagents: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid, Polyphosphoric Acid (PPA).
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Procedure:
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Heat PPA to 80°C.
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Add the propanoic acid precursor in portions.
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Stir at 80-100°C for 2-4 hours. (Monitor by TLC; disappearance of acid).
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Critical Control Point: Do not overheat (>120°C), as thermal electrocyclic ring opening of the cyclobutane can occur (forming an o-quinodimethane derivative).
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Pour onto crushed ice. Extract with DCM.
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Wash with NaHCO₃ (remove unreacted acid) and Brine.
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Purification: Recrystallize from Hexane/EtOAc or sublimate.
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Yield: Typically 60-75%.
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Visualization of Synthetic Logic
The following diagram illustrates the pathway from benzocyclobutene to the target tricyclic ketone.
Caption: Synthetic route via Friedel-Crafts acylation and intramolecular cyclization.
Physicochemical Properties & Reactivity
Spectroscopic Signature
To validate the synthesis, researchers should look for these key signals:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic: Two singlets or doublets (depending on substitution) in the 7.0–7.5 ppm range. The "f" fusion usually results in para protons on the central ring if unsubstituted.
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Cyclobutane: Multiplets at ~3.1–3.3 ppm (benzylic).
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Cyclopentanone:
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Triplet at ~3.0 ppm (benzylic, C5).[1]
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Triplet at ~2.7 ppm (alpha-carbonyl, C6).
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IR Spectrum:
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C=O Stretch: Strong band at 1710–1700 cm⁻¹ (conjugated ketone in a 5-membered ring).
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C-H Stretch: 2900–2950 cm⁻¹ (aliphatic).
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Thermal Stability & Electrocyclic Ring Opening
A unique property of this molecule is its latent reactivity due to the cyclobutane ring.
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Thermal Activation: At temperatures >180°C, the cyclobutane ring can undergo 4π-electrocyclic ring opening to generate an o-quinodimethane intermediate.
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Diels-Alder Trapping: This intermediate can be trapped with dienophiles (e.g., maleic anhydride) to form tetracyclic systems. This property makes the molecule a "masked diene" for complex synthesis.
Pharmaceutical Applications
Bioisosterism and Scaffold Design
In medicinal chemistry, 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one acts as a bioisostere for:
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1-Indanone: The added cyclobutane ring increases bulk and lipophilicity without significantly changing the electronic properties of the ketone.
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Naphthalene: It mimics the flat, hydrophobic surface of naphthalene but adds a hydrogen-bond acceptor (C=O) and sp³ character (Fsp³), which improves solubility and metabolic stability.
Target Classes
Recent patent literature links this scaffold and its derivatives to:
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Autotaxin Inhibitors: Used in treating fibrotic diseases. The rigid tricyclic core fits into the hydrophobic channel of the Autotaxin active site.
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KRas G12D Inhibitors: The scaffold provides a rigid linker that orients substituents to interact with the switch-II pocket of the mutant KRas protein.
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Melatonin Receptor Agonists: Analogous to Ramelteon, the tricyclic core mimics the indole ring of melatonin, with the cyclobutane ring providing enhanced receptor selectivity.[1]
Biological Signaling Context
The following diagram illustrates how this scaffold integrates into the KRas inhibition pathway as a structural anchor.
Caption: Mechanism of action for tricyclic inhibitors in the KRas signaling cascade.
References
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Hoffman Chemicals. (2024). Product Specifications: 1,2,5,6-Tetrahydro-4H-cyclobuta[f]inden-4-one (CAS 114842-00-1).[2] Retrieved from
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World Intellectual Property Organization. (2021). Patent WO2021115375A1: Nitrogen-containing heterocyclic autotaxin inhibitors. Retrieved from
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National Institutes of Health (NIH). (2023). PubChem Compound Summary: Inden-1-one derivatives and structural analogs. Retrieved from
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ChemScene. (2024). Building Blocks for MedChem: Cyclobuta-fused aromatics. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene derivatives. Retrieved from
